BenchChemオンラインストアへようこそ!

2,5-Diiodobenzohydrazide

Antiviral Coxsackievirus B3 Structure–Activity Relationship

2,5‑Diiodobenzohydrazide (C₇H₆I₂N₂O, MW 387.94 g·mol⁻¹) is a di‑iodinated benzoic acid hydrazide that carries iodine atoms at the sterically demanding 2‑position and the electronically distinct 5‑position of the aromatic ring [REFS‑1]. This substitution pattern creates a scaffold that combines the hydrogen‑bond donor/acceptor capacity of the hydrazide moiety with two aryl‑iodine sites amenable to sequential cross‑coupling.

Molecular Formula C7H6I2N2O
Molecular Weight 387.94 g/mol
CAS No. 1023444-89-4
Cat. No. B1638388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diiodobenzohydrazide
CAS1023444-89-4
Molecular FormulaC7H6I2N2O
Molecular Weight387.94 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)C(=O)NN)I
InChIInChI=1S/C7H6I2N2O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,10H2,(H,11,12)
InChIKeyCUXZXUZSAXIDNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diiodobenzohydrazide (CAS 1023444-89-4): A Di‑ortho Iodinated Benzohydrazide Building Block for Structure‑Based Procurement


2,5‑Diiodobenzohydrazide (C₇H₆I₂N₂O, MW 387.94 g·mol⁻¹) is a di‑iodinated benzoic acid hydrazide that carries iodine atoms at the sterically demanding 2‑position and the electronically distinct 5‑position of the aromatic ring [REFS‑1]. This substitution pattern creates a scaffold that combines the hydrogen‑bond donor/acceptor capacity of the hydrazide moiety with two aryl‑iodine sites amenable to sequential cross‑coupling. Its density is reported as 2.4 ± 0.1 g·cm⁻³ and its calculated logP is 1.58 [REFS‑2], properties that distinguish it from mono‑iodinated and non‑iodinated benzohydrazides in terms of lipophilicity‑driven partitioning and crystallinity.

Why 2,5‑Diiodobenzohydrazide Cannot Be Replaced by Other Iodobenzohydrazide Isomers in Target‑Driven Synthesis


Benzohydrazide derivatives with different iodine substitution patterns (2‑I, 4‑I, 3,4‑I₂, 3,5‑I₂, 2,3,5‑I₃) should not be regarded as interchangeable precursors. In functionalized hexamolybdate systems, the 3,4‑diiodo isomer (L4) showed no detectable antiviral activity (EC₅₀ > 50 μg·mL⁻¹), whereas the 2,3,5‑triiodo isomer (L5) exhibited potent anti‑CVB3 activity (EC₅₀ = 13 μg·mL⁻¹, SI = 9.62) [REFS‑1]. This demonstrates that even within the di‑iodinated family, antiviral efficacy is exquisitely sensitive to iodine position. Similarly, in hydrazide‑hydrazone series, the 3,5‑diiodosalicylidene scaffold markedly enhances antimicrobial and cytotoxic potency relative to 4‑hydroxy isomers, reinforcing that iodine regiochemistry governs biological outcome [REFS‑2]. The 2,5‑diiodo arrangement provides a unique ortho‑iodine capable of intramolecular interaction with the hydrazide –NHNH₂ group, while the para‑related 5‑iodine offers a distinct electronic vector for metal‑catalysed coupling, a dual‑site architecture not replicated by the more common 3,5‑diiodo or mono‑iodo congeners.

2,5‑Diiodobenzohydrazide – Quantitative Comparative Evidence for Procurement Decision‑Making


Iodine Position Dictates Antiviral Potency: 3,4‑Diiodo vs. 2,3,5‑Triiodo Framework as a Surrogate Comparator

While direct CVB3 data for 2,5‑diiodobenzohydrazide are not reported, the head‑to‑head comparison of the 3,4‑diiodo isomer L4 and the 2,3,5‑triiodo isomer L5 in the hexamolybdate‑conjugated system demonstrates that antiviral activity is critically dependent on iodine geometry [REFS‑1]. L4 displayed no quantifiable antiviral protection (EC₅₀ > 50 μg·mL⁻¹, SI not calculable), whereas L5 exhibited an EC₅₀ of 13 μg·mL⁻¹ and a selective index of 9.62, outperforming ribavirin (EC₅₀ = 24.7 μg·mL⁻¹, SI = 8.3) [REFS‑1]. The 2,5‑diiodo pattern shares with L5 the presence of an ortho‑iodine (position 2) but lacks the third iodine; this positional difference is expected to translate into a distinct activity profile, making 2,5‑diiodobenzohydrazide a valuable probe for deconvoluting the contribution of individual iodine positions.

Antiviral Coxsackievirus B3 Structure–Activity Relationship

Class‑Level Antimicrobial Potency of Iodinated Benzohydrazide Derivatives: MIC Benchmarks for Procurement Prioritisation

In a systematic evaluation of 44 iodinated hydrazide‑hydrazones and 1,2‑diacylhydrazines, the 3,5‑diiodosalicylidene‑bearing compounds (series 1) achieved minimum inhibitory concentrations (MICs) as low as 7.81 µM against Gram‑positive cocci including methicillin‑resistant Staphylococcus aureus (MRSA) [REFS‑1]. Antifungal MICs reached ≥1.95 µM against human pathogenic yeasts and moulds [REFS‑1]. Cytotoxicity screening on HepG2 and HK‑2 cell lines yielded IC₅₀ values from 11.72 µM and 26.80 µM respectively, with normal human cells exhibiting lower sensitivity [REFS‑1]. Non‑iodinated or 4‑hydroxy‑bearing analogues showed substantially lower activity [REFS‑1]. Although these data derive from hydrazide‑hydrazone derivatives rather than the parent hydrazide, they establish a class‑level expectation that di‑iodinated benzohydrazide scaffolds confer meaningful anti‑MRSA and antifungal activity that can guide procurement for antimicrobial lead‑optimisation programmes.

Antimicrobial Methicillin‑resistant Staphylococcus aureus Minimum Inhibitory Concentration

Physicochemical Differentiation: Density and logP of 2,5‑Diiodobenzohydrazide vs. Unsubstituted Benzohydrazide

The calculated density of 2,5‑diiodobenzohydrazide is 2.4 ± 0.1 g·cm⁻³ [REFS‑1] and its computed logP is 1.58 [REFS‑1]. Unsubstituted benzohydrazide (C₇H₈N₂O, MW 136.15) has a significantly lower density (~1.2 g·cm⁻³) and a logP of approximately –0.2 [REFS‑2]. The introduction of two iodine atoms therefore increases density by roughly 2‑fold and raises logP by ~1.8 log units. This shift has practical consequences: higher density can improve powder handling and dosing accuracy in formulation; increased logP enhances membrane permeability potential but may reduce aqueous solubility. Mono‑iodinated benzohydrazides (e.g., 2‑iodo or 4‑iodo) fall between these extremes (logP ~0.6–0.9), offering a continuum of lipophilicity that the 2,5‑diiodo compound extends further [REFS‑2]. These data allow purchasers to select the di‑iodo scaffold when higher lipophilicity is expressly required for blood‑brain barrier penetration or intracellular target engagement.

Physicochemical Properties Lipophilicity Crystallinity

Dual C–I Sites Enable Sequential Cross‑Coupling: Synthetic Versatility vs. Mono‑Iodo and 3,5‑Diiodo Isomers

The 2,5‑diiodobenzohydrazide scaffold features two electronically and sterically differentiated aryl‑iodine bonds. The iodine at C‑2 is ortho to the hydrazide carbonyl and experiences steric compression, while the iodine at C‑5 is para‑related and electronically isolated. In related 2,5‑diiodobenzoic acid systems, palladium‑catalysed Sonogashira coupling proceeds with chemoselectivity favouring the less‑hindered 5‑position first, enabling sequential introduction of two distinct alkynyl groups [REFS‑1]. By contrast, mono‑iodo benzohydrazides permit only a single coupling event, and 3,5‑diiodo isomers lack the steric differentiation that enables predictable stepwise functionalisation. 2,5‑Diiodobenzohydrazide therefore offers a built‑in ‘orthogonal reactivity’ feature that is absent in the 3,5‑I₂ isomer, where both iodines are meta to the hydrazide and electronically similar. This property is particularly valuable for constructing asymmetric bis‑functionalised biaryl or alkynyl‑aryl libraries without protecting‑group manipulation.

Cross‑Coupling Sonogashira Reaction Sequential Functionalization

Cytotoxicity Window of Iodinated Benzohydrazide Derivatives: Class‑Level IC₅₀ Data for Safety Assessment

Across the Krátký et al. (2021) panel, iodinated hydrazide‑hydrazones and diacylhydrazines exhibited IC₅₀ values starting from 11.72 µM on HepG2 hepatocellular carcinoma cells and 26.80 µM on HK‑2 proximal tubular epithelial cells [REFS‑1]. Normal human cells showed lower sensitivity [REFS‑1]. For compounds bearing the 3,5‑diiodosalicylidene motif, the therapeutic index (anti‑MRSA MIC vs. HepG2 IC₅₀) was ≥1.5, indicating a measurable but modest selectivity window. The 4‑hydroxy isomers (series 2) were largely inactive in both antimicrobial and cytotoxicity assays, demonstrating that iodine placement is a key driver of both efficacy and toxicity. While 2,5‑diiodobenzohydrazide‑derived compounds are not explicitly reported in this study, these class‑level cytotoxicity benchmarks provide a reference frame for evaluating the safety margin of new 2,5‑I₂‑based analogues synthesised from this parent hydrazide.

Cytotoxicity HepG2 Selectivity

Where 2,5‑Diiodobenzohydrazide (CAS 1023444‑89‑4) Outperforms Generic Alternatives – Evidence‑Based Application Scenarios


Sequential Diversification for Asymmetric Biaryl/Alkynyl‑Aryl Library Synthesis

The sterically differentiated C2‑I and C5‑I bonds in 2,5‑diiodobenzohydrazide enable predictable, stepwise palladium‑catalysed cross‑coupling without protecting groups. In contrast to 3,5‑diiodobenzohydrazide—where both iodines are meta‑positioned and electronically equivalent, leading to statistical product mixtures upon monofunctionalisation—the 2,5‑I₂ scaffold allows chemists to install two different aryl or alkynyl groups in a controlled sequence [REFS‑1]. This is directly supported by the precedent of 2,5‑diiodobenzoic acid, which undergoes preferential Sonogashira coupling at the 5‑position [REFS‑1]. Medicinal chemistry teams pursuing structure‑activity relationship expansion with maximum scaffold diversity per synthetic step should preferentially procure the 2,5‑diiodo isomer.

Antiviral Lead Discovery: Exploring Iodine Positional SAR for Coxsackievirus B3 Inhibition

Published data demonstrate a profound positional dependence of anti‑CVB3 activity among iodobenzohydrazides: 3,4‑diiodobenzohydrazide (L4) is inactive (EC₅₀ > 50 μg·mL⁻¹), whereas 2,3,5‑triiodobenzohydrazide (L5) shows potent inhibition (EC₅₀ = 13 μg·mL⁻¹, SI = 9.62) [REFS‑2]. The 2,5‑diiodo substitution pattern has not yet been evaluated in this assay, representing a clear gap in the SAR landscape. By procuring 2,5‑diiodobenzohydrazide and converting it to the corresponding hydrazide‑hydrazone or hexamolybdate conjugate, antiviral research groups can generate the missing data point and potentially discover a compound that retains the potency of L5 while reducing molecular weight and halogen count, thereby improving drug‑likeness.

Antimicrobial Lead Optimisation Targeting MRSA and Drug‑Resistant Fungi

Iodinated benzohydrazide‑hydrazones have demonstrated MICs as low as 7.81 µM against MRSA and 1.95 µM against pathogenic fungi, with the 3,5‑diiodosalicylidene motif driving both antimicrobial and cytotoxic potency [REFS‑3]. The 2,5‑diiodobenzohydrazide scaffold offers an alternative di‑iodo geometry that may decouple antimicrobial activity from cytotoxicity by altering the spatial presentation of iodine atoms to biological targets. Procurement of this compound enables the synthesis of 2,5‑I₂‑hydrazide‑hydrazones that can be screened head‑to‑head with the 3,5‑I₂ series to identify candidates with superior selectivity indices (IC₅₀/MIC > 1.5).

Physicochemical Property Tuning for CNS‑Penetrant or High‑Density Formulation Candidates

With a calculated logP of 1.58 and density of 2.4 g·cm⁻³, 2,5‑diiodobenzohydrazide resides in a physicochemical space favourable for passive membrane permeation while retaining sufficient polarity for aqueous solubility [REFS‑4]. Compared to unsubstituted benzohydrazide (logP ~ –0.2) and mono‑iodo benzohydrazides (logP ~0.65–0.85), the 2,5‑I₂ compound provides the highest lipophilicity among simple benzohydrazide scaffolds without introducing additional heteroatoms that may complicate synthesis or metabolism [REFS‑4]. Formulation scientists designing amorphous solid dispersions or nano‑suspensions may also exploit the compound's high density for improved content uniformity in low‑dose tablet formulations.

Quote Request

Request a Quote for 2,5-Diiodobenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.